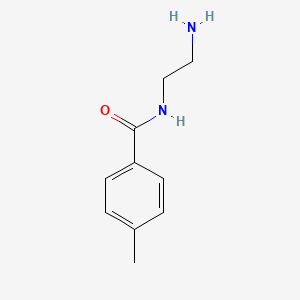

N-(2-aminoethyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISCWLATEHABQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21381-67-9 | |

| Record name | N-(2-aminoethyl)-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies

Reactions of the Amide Functional Group

The amide functional group is generally characterized by its stability, which arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group. However, under appropriate conditions, it can undergo a variety of transformations.

Transamidation and Amide Bond Transformations

Transamidation, the conversion of one amide to another by reaction with an amine, is a challenging but important transformation. For a secondary amide like N-(2-aminoethyl)-4-methylbenzamide, this would typically require harsh conditions or catalytic activation. Metal-free methods, for instance, may rely on the formation of highly reactive non-planar amide intermediates to facilitate the reaction. Other approaches involve catalysis by metal complexes, such as those of iron(III), which can promote the exchange of the amine component of the amide.

Nucleophilic Reactivity at the Amide Carbonyl

The carbonyl carbon of an amide is electrophilic, but less so than that of ketones or aldehydes due to the electron-donating effect of the adjacent nitrogen atom. ddtjournal.comnih.gov Nucleophilic attack at this position is a key step in amide reactions. Strong nucleophiles can add to the carbonyl group, forming a tetrahedral intermediate. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. For instance, hydrolysis of the amide bond to yield 4-methylbenzoic acid and ethylenediamine (B42938) would involve nucleophilic attack by water or hydroxide (B78521) ion.

Reactivity of the Primary Amine Moiety

The primary amine of the aminoethyl group is a potent nucleophile and a basic site, making it the more reactive of the two functional groups under many conditions.

Acylation, Alkylation, and Arylation Reactions of the Aminoethyl Group

The primary amine is readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) to form the corresponding N'-acylated derivatives. Alkylation of the primary amine can be achieved with alkyl halides or other alkylating agents, potentially leading to secondary or tertiary amines, or even quaternary ammonium (B1175870) salts with exhaustive alkylation. Similarly, arylation reactions, such as the Buchwald-Hartwig amination, could be employed to introduce an aryl group at the terminal nitrogen.

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and an amide linkage separated by a two-carbon chain, makes it a potential precursor for the synthesis of various heterocyclic compounds. For example, intramolecular cyclization or condensation reactions with suitable electrophiles could lead to the formation of five- or six-membered rings. The specific heterocyclic system formed would depend on the reagent and reaction conditions used. For instance, reaction with a dicarbonyl compound could potentially lead to the formation of a diazepine (B8756704) or related heterocyclic structure. The synthesis of nitrogen-containing heterocycles is a vast field of organic chemistry, with numerous methods applicable to primary amines. nih.govsciforum.netnih.gov

Formation of Novel Molecular Architectures

The dual functionality of this compound makes it a versatile building block for the construction of more complex molecules. It can be envisioned as a scaffold onto which other chemical moieties can be attached through reactions at the primary amine or, under more forcing conditions, at the amide group. This could be utilized in the synthesis of ligands for metal complexes, polymers with repeating amide units, or molecules with potential biological activity. However, specific examples of its use in the synthesis of novel molecular architectures are not prevalent in the current body of scientific literature.

Metal-Catalyzed Transformations and C-H Functionalization

The amide functional group is a powerful directing group in transition metal-catalyzed C-H activation reactions, enabling the selective functionalization of otherwise inert C-H bonds. rsc.orgsemanticscholar.orgsci-hub.se This strategy avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. snnu.edu.cn The amide oxygen can coordinate to a metal center, positioning the catalyst in proximity to a specific C-H bond, typically at the ortho-position of a benzamide (B126). nih.govrsc.org

Various N-substituted benzamides have been employed as directing groups. For instance, N-methoxy amides have been shown to direct Pd-catalyzed C(sp²)–H amidation, chlorination, and alkoxylation reactions. nih.gov Similarly, N-(pivaloyloxy)benzamides have been used in Rh(III)-catalyzed C(sp²)–H olefination. nih.gov The nature of the N-substituent can influence the reaction pathway and product distribution.

In the context of this compound, the amide group itself could act as a directing group. Furthermore, the terminal amino group could potentially coordinate to the metal center, forming a bidentate ligand and influencing the regioselectivity of the C-H activation. sci-hub.se

Table 2: Examples of Amide-Directed C-H Functionalization

| Catalyst | Directing Group | Transformation | Reference |

| Pd(II) | N-methoxy amide | C(sp²)–H amidation, C(sp³)–H chlorination | nih.gov |

| Pd(II) | N-methoxy amide | C(sp²)–H alkoxylation | nih.gov |

| Rh(III) | N-pivaloyloxy amide | C(sp²)–H olefination | nih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. youtube.commasterorganicchemistry.comyoutube.com While these reactions typically involve the coupling of an organohalide with an organometallic reagent, recent advancements have enabled the use of amides as coupling partners through C-N bond activation. nih.gov

For this compound, derivatization to introduce a leaving group, such as a halide or a triflate, on the aromatic ring would render it a suitable substrate for cross-coupling reactions. For example, a brominated derivative of this compound could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. masterorganicchemistry.comdntb.gov.ua Similarly, a Heck reaction with an alkene could be used to introduce a vinyl group. masterorganicchemistry.comyoutube.com

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, could be employed. youtube.com For instance, the amino group of this compound could be coupled with an aryl halide to introduce an additional aryl group.

Table 3: Common Cross-Coupling Reactions

| Reaction Name | Electrophile | Nucleophile | Catalyst | Bond Formed |

| Suzuki Coupling | Organohalide | Organoboron reagent | Palladium | C-C masterorganicchemistry.comdntb.gov.ua |

| Heck Coupling | Organohalide | Alkene | Palladium | C-C masterorganicchemistry.comyoutube.com |

| Buchwald-Hartwig Amination | Organohalide | Amine | Palladium | C-N youtube.com |

Coordination Chemistry of N 2 Aminoethyl 4 Methylbenzamide Analogues As Ligands

Ligand Design Principles for Benzamide-Based Systems

The design of benzamide-based ligands like N-(2-aminoethyl)-4-methylbenzamide is predicated on fundamental principles of coordination chemistry that aim to create stable and specific interactions with metal ions. Key to this design are the concepts of multidentate chelation and the conformational flexibility of the ligand backbone.

Multidentate Chelation Through Amine and Amide Donor Atoms

This compound is a classic example of a multidentate ligand, possessing both amine and amide functional groups that can act as electron-pair donors to a central metal ion. acs.org This chelation is a critical factor in the stability of the resulting metal complexes. The primary amine (-NH2) and the amide group (-CONH-) provide two potential coordination sites. mdpi.com The nitrogen atom of the amine group and the oxygen or nitrogen atom of the amide group can coordinate to a metal center, forming a stable five-membered chelate ring. acs.org The formation of such chelate rings is entropically favored over coordination with monodentate ligands, leading to enhanced thermodynamic stability of the complex, an effect well-documented in coordination chemistry.

While the amine nitrogen is a strong sigma-donor, the coordination behavior of the amide group can be more nuanced. It can coordinate through either the oxygen or the nitrogen atom. Coordination through the amide oxygen is common, preserving the planarity of the amide bond. However, under certain conditions, particularly after deprotonation of the amide proton, coordination can occur through the nitrogen atom, which can influence the electronic properties and reactivity of the metal center. researchgate.net The specific mode of coordination is often dictated by the nature of the metal ion, the solvent system, and the pH of the reaction medium.

Flexibility of the Ethyleneamine Linker in Coordination

The ethyleneamine (-CH2-CH2-NH-) linker connecting the aromatic benzamide (B126) core to the terminal amine group imparts significant flexibility to the ligand. soton.ac.ukrsc.org This flexibility allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions. acs.org The rotational freedom around the C-C and C-N single bonds of the ethylene (B1197577) bridge enables the donor atoms to position themselves optimally around the metal center, minimizing steric strain and maximizing orbital overlap for effective bonding. rsc.orgacs.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. asianpubs.orgresearchgate.net Characterization of the resulting complexes is then carried out using a suite of spectroscopic and analytical techniques to determine their structure and bonding.

Complex Formation with d-Block Metals (e.g., Co(II), Ni(II), Cu(II), Pd(II))

This compound and its analogues readily form complexes with a range of d-block transition metals. oxfordsciencetrove.comresearchgate.net The synthesis generally involves mixing the ligand and a metal salt, such as a chloride or nitrate (B79036) salt of the desired metal, in a solvent like ethanol (B145695) or methanol. The reaction can often be carried out at room temperature or with gentle heating to facilitate complex formation. nih.gov

Cobalt(II) Complexes: Co(II) complexes with such ligands can adopt either tetrahedral or octahedral geometries. libretexts.org The magnetic and electronic spectral data are key to distinguishing between these possibilities. researchgate.net

Nickel(II) Complexes: Ni(II) complexes with N,O-donor ligands frequently exhibit octahedral or square planar geometries. redalyc.org The choice of geometry is often influenced by the ligand field strength and steric factors.

Copper(II) Complexes: Cu(II) complexes are well-known for their distorted octahedral or square planar geometries due to the Jahn-Teller effect. up.ac.za Their vibrant colors and paramagnetic nature make them amenable to study by electronic and EPR spectroscopy. nih.gov

Palladium(II) Complexes: Pd(II), a d8 metal ion, strongly favors square planar coordination geometry. libretexts.org Complexes with ligands like this compound are expected to conform to this preference.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, Electronic, EPR, Magnetic Susceptibility)

A combination of spectroscopic methods is employed to probe the interaction between the metal and the ligand and to elucidate the structure of the complexes. amanote.com

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the coordination sites of the ligand.

A shift in the ν(N-H) stretching frequency of the amine group upon complexation indicates its involvement in bonding.

Changes in the amide I band (primarily ν(C=O)) and amide II band (a mix of N-H bending and C-N stretching) provide evidence for the coordination of the amide group. A decrease in the ν(C=O) frequency is typically observed upon coordination through the oxygen atom, while changes in the N-H bending vibrations can suggest coordination through the nitrogen. asianpubs.org The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes reveal information about the d-d electronic transitions of the metal ion. These transitions are sensitive to the coordination geometry and the ligand field strength. For instance, the number and energy of the absorption bands can help distinguish between octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II). The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed insights into the coordination environment and the nature of the metal-ligand bonding. nih.gov

Magnetic Susceptibility: Measuring the magnetic susceptibility of the complexes helps determine the number of unpaired electrons on the metal ion. This information is crucial for deducing the oxidation state and the spin state (high-spin or low-spin) of the metal, which in turn informs the coordination geometry. nih.govmdpi.com

Elucidation of Coordination Geometries and Oxidation States

The data obtained from the various spectroscopic and analytical techniques are pieced together to build a comprehensive picture of the coordination complex. oxfordsciencetrove.comresearchgate.netumass.edu

Coordination Geometry: The coordination number and geometry around the central metal ion are determined by considering the steric and electronic preferences of both the metal and the ligand. libretexts.org For example, a 1:2 metal-to-ligand ratio with a bidentate ligand would suggest a four-coordinate (e.g., tetrahedral or square planar) or a six-coordinate (octahedral, if solvent molecules or counter-ions are also coordinated) environment. researchgate.netlibretexts.org

Oxidation State: The oxidation state of the metal in the complex is typically the same as in the starting metal salt, unless a redox reaction occurs during the synthesis. This is confirmed by elemental analysis and magnetic susceptibility measurements.

Below is an interactive table summarizing the expected coordination behavior and spectroscopic features for complexes of this compound with selected transition metals.

| Metal Ion | Common Coordination Geometries | Expected Magnetic Moment (B.M.) | Key Spectroscopic Features |

| Co(II) | Tetrahedral, Octahedral | ~4.3-5.2 (Octahedral), ~4.0-4.8 (Tetrahedral) | UV-Vis: Multiple bands in the visible region. mdpi.com |

| Ni(II) | Octahedral, Square Planar | ~2.8-3.5 (Octahedral), Diamagnetic (Square Planar) | UV-Vis: Bands characteristic of the specific geometry. redalyc.org |

| Cu(II) | Distorted Octahedral, Square Planar | ~1.7-2.2 | EPR active with characteristic g-values. nih.gov |

| Pd(II) | Square Planar | Diamagnetic | Sharp NMR spectra. |

Solution-Phase Coordination Studies

No published data is available for this compound.

No published data is available for this compound.

Computational Chemistry Approaches to N 2 Aminoethyl 4 Methylbenzamide Systems

Molecular Geometry Optimization and Conformer Analysis

A fundamental step in the computational study of any molecule is the determination of its most stable three-dimensional structure. For a flexible molecule like N-(2-aminoethyl)-4-methylbenzamide, which possesses several rotatable bonds, this involves identifying the various possible conformations and determining their relative energies to find the global minimum energy structure.

Application of Semi-Empirical and Density Functional Theory (DFT) Methods

The exploration of the conformational landscape of this compound is typically initiated using less computationally expensive methods, such as semi-empirical calculations. These methods provide a rapid way to screen numerous potential conformations. Subsequently, the most promising low-energy conformers are subjected to more rigorous and accurate calculations using Density Functional Theory (DFT).

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| C-N (amide) | ~1.36 Å | |

| N-C (ethyl) | ~1.47 Å | |

| C-C (aromatic) | ~1.40 Å (average) | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~121° | |

| Dihedral Angle | C(aromatic)-C(carbonyl)-N-C(ethyl) | ~175° (near planar) |

| C(carbonyl)-N-C(ethyl)-C(amino) | ~178° (trans conformation) |

Note: The values in this table are representative and intended for illustrative purposes, as specific computational studies on this compound are not publicly available. The actual values would be determined from a specific DFT calculation.

Electronic Structure Investigations

Once the optimized geometry is obtained, DFT calculations can be further employed to probe the electronic properties of this compound, which are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is typically localized on the electron-rich regions, such as the p-toluoyl moiety and the lone pair of the amide nitrogen. The LUMO, on the other hand, is generally distributed over the benzoyl group, particularly the carbonyl carbon, which is electrophilic.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.0 eV |

| LUMO | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Note: These energy values are illustrative, based on typical DFT calculations for similar benzamide (B126) derivatives.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound can be analyzed through various charge partitioning schemes, such as Natural Bond Orbital (NBO) analysis. This provides insight into the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. The carbonyl oxygen and the terminal amino group are expected to carry negative charges, making them susceptible to electrophilic attack, while the carbonyl carbon and the protons of the amino group will be positively charged, indicating their electrophilic nature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions denote areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would show a strong negative potential around the carbonyl oxygen and a positive potential around the amide and amino hydrogens.

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound.

Transition State Characterization for Synthetic Pathways

The synthesis of amides often proceeds through a nucleophilic acyl substitution reaction. For this compound, a common route would involve the reaction of a 4-methylbenzoyl derivative (like 4-methylbenzoyl chloride) with ethylenediamine (B42938). Computational methods can be used to model this reaction pathway, identifying the key intermediates and, most importantly, the transition state (TS).

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By locating and characterizing the TS, chemists can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to perform a transition state search, which involves finding a first-order saddle point on the potential energy surface. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For the amidation reaction, the transition state would involve the formation of a tetrahedral intermediate as the nitrogen of the ethylenediamine attacks the carbonyl carbon of the 4-methylbenzoyl group. The calculated activation energy provides a quantitative measure of the reaction's feasibility and can be used to compare different synthetic routes or catalyst effects.

Table 3: Representative Calculated Activation Energy for Amide Formation

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack of amine on acyl chloride | DFT (B3LYP/6-31G(d,p)) | ~10-15 |

Note: This value is an approximation based on computational studies of similar amide bond formation reactions and serves as an illustrative example.

Energy Profiles of Chemical Transformations

For a molecule like this compound, a key chemical transformation of interest would be its synthesis. A common route involves the acylation of ethylenediamine with a derivative of 4-methylbenzoic acid. A computational study of this reaction would typically involve:

Reactant and Product Optimization: Determining the lowest energy conformations of the reactants (e.g., ethylenediamine and 4-methylbenzoyl chloride) and the product, this compound.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the transition state of the rate-determining step.

Reaction Coordinate Mapping: Calculating the energy of the system as the reactants are converted into products, which generates the energy profile.

A hypothetical energy profile for the synthesis of this compound would likely show a multi-step process with the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., a chloride ion). The relative energies of these intermediates and transition states would be influenced by factors such as solvent effects and the nature of the specific reagents used.

| Transformation Step | Description | Hypothetical Energy Change (kcal/mol) |

| Reactants | Ethylenediamine + 4-Methylbenzoyl chloride | 0 (Reference) |

| Transition State 1 | Formation of the tetrahedral intermediate | +15-25 |

| Tetrahedral Intermediate | Covalent adduct of reactants | +5-10 |

| Transition State 2 | Elimination of HCl | +10-20 |

| Products | This compound + HCl | -5 to -15 |

This table presents hypothetical energy changes for the key steps in the synthesis of this compound, illustrating a typical energy profile for such a reaction.

Intermolecular Interaction Analysis

The intermolecular interactions of this compound are critical for understanding its physical properties, its behavior in biological systems, and for the rational design of new materials and therapeutic agents. Computational methods are powerful tools for predicting and analyzing these interactions.

This compound possesses multiple hydrogen bond donors (the primary amine -NH2 and the secondary amide -NH-) and a hydrogen bond acceptor (the carbonyl oxygen C=O). This allows it to form a complex network of intermolecular and intramolecular hydrogen bonds.

Computational studies on related benzamide derivatives have shown that the amide N-H group readily participates in hydrogen bonding with either the carbonyl oxygen of a neighboring molecule or with other acceptor atoms. nih.gov The primary amine group of the ethylenediamine moiety further expands the possibilities for hydrogen bond formation.

Predictions of the hydrogen bonding network in a condensed phase (e.g., a crystal) would typically involve:

Conformational Analysis: Identifying the most stable conformations of the molecule.

Molecular Packing Prediction: Simulating how the molecules would arrange themselves in a crystal lattice.

Hydrogen Bond Analysis: Identifying and characterizing the hydrogen bonds based on distance and angle criteria.

In the case of this compound, it is predicted that strong N-H···O hydrogen bonds would be a dominant feature in its solid-state structure, likely forming chains or dimeric motifs. The primary amine could then form additional hydrogen bonds, linking these primary motifs into a three-dimensional network. The presence of the methyl group on the phenyl ring is expected to have a minor electronic effect on the hydrogen bonding capabilities but could influence the crystal packing due to steric effects.

| Potential Hydrogen Bond | Donor | Acceptor | Predicted Strength |

| Intermolecular | Amide N-H | Carbonyl O | Strong |

| Intermolecular | Amine N-H | Carbonyl O | Moderate |

| Intermolecular | Amine N-H | Amine N | Weak |

| Intramolecular | Amine N-H | Carbonyl O | Possible, depending on conformation |

This table summarizes the potential hydrogen bonds that this compound can form, categorized by the participating functional groups and their predicted relative strengths.

While no specific ligand-receptor docking studies for this compound were found, research on its close analog, N-(2-aminoethyl)-4-chlorobenzamide, and other related benzamides provides a framework for predicting its binding mode with biological targets. nih.gov Analogs of N-(2-aminoethyl)benzamide have been identified as inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov

A molecular docking simulation of this compound into the active site of MAO-B would aim to predict its binding orientation and identify the key chemical interactions responsible for its potential inhibitory activity. The process would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the receptor (e.g., from the Protein Data Bank) and generating a 3D model of the ligand.

Docking Simulation: Using a docking algorithm to explore possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the predicted poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions.

Based on the structure of this compound and the known features of the MAO-B active site, the following interactions would be anticipated:

Hydrogen Bonding: The primary amine and amide N-H groups could form hydrogen bonds with amino acid residues in the active site, such as glutamic acid or tyrosine. The carbonyl oxygen could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The 4-methylphenyl ring would likely occupy a hydrophobic pocket within the active site, forming van der Waals interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic phenyl ring could engage in pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site.

| Interaction Type | Ligand Moiety | Potential Receptor Residues (in MAO-B) |

| Hydrogen Bond (Donor) | Amide N-H | Carbonyl oxygen of backbone or side chain (e.g., Gln, Asn) |

| Hydrogen Bond (Donor) | Amine N-H | Oxygen of acidic residue (e.g., Glu, Asp) or Tyr |

| Hydrogen Bond (Acceptor) | Carbonyl O | N-H of backbone or side chain (e.g., Gln, Asn) |

| Hydrophobic | 4-Methylphenyl ring | Leu, Ile, Val, Phe |

| Pi-Stacking | Phenyl ring | Tyr, Phe |

This table outlines the predicted chemical interactions between this compound and the active site of a hypothetical receptor like MAO-B, based on molecular docking principles.

N 2 Aminoethyl 4 Methylbenzamide in Materials Science Research

Integration into Polymer and Macromolecular Systems

The incorporation of N-(2-aminoethyl)-4-methylbenzamide and similar benzamide (B126) structures into polymers is a key strategy for developing materials with tailored properties. The amide and amine groups are pivotal in directing polymer chain interactions and influencing macroscopic characteristics.

As a monomer, the primary amine of this compound allows it to be integrated into polymer backbones through reactions like polycondensation. The resulting polyamides or copolyamides benefit from the inherent rigidity of the aromatic ring and the strong hydrogen-bonding capabilities of the amide linkage. These hydrogen bonds can significantly enhance the thermal stability and mechanical strength of the polymer by promoting strong inter-chain adhesion.

Furthermore, derivatives such as N-(2-arylethyl)-2-methylprop-2-enamides have been utilized as functional monomers in the fabrication of molecularly imprinted polymers (MIPs). In this technique, the monomer self-assembles around a template molecule, and subsequent polymerization creates a polymer matrix with a permanent "memory" of the template's shape and chemical functionality. This approach leverages the specific interactions of the amide group to create highly selective recognition sites within the polymer structure.

Table 1: Examples of Benzamide-Containing Polymer Systems and Their Properties

| Polymer System | Monomer/Unit | Key Feature | Resulting Property |

| Copolybenzamides | 4-(octylamino)benzoate and methyl 3-(4-(octyloxy)benzylamino) benzoate | N-H containing benzamide groups | Good solubility, miscibility with Nylon 6 through hydrogen bonding |

| Molecularly Imprinted Polymers (MIPs) | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Functionalized amide for template interaction | High affinity and selectivity for target analytes like tyramine |

| Poly(N-fluoroalkyl benzamide) | 4-(N-tridecafluorooctylamino)benzoylbenzoxazolin-2-thione | Fluoroalkyl and benzamide groups | High thermal stability and high water contact angle (hydrophobicity) |

Role in Functional Materials Development

Functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to an external stimulus. This compound is a valuable component in this area due to its chemical versatility.

Incorporation into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the advantages of both material classes, such as the processability of polymers and the durability of inorganics, on a molecular or nanometer scale. The dual functionality of this compound makes it an excellent candidate for an interfacial compatibilizer or a molecular linker in these systems.

The primary amino group can form strong covalent or coordinative bonds with the surfaces of inorganic materials like silica (B1680970) (SiO2) or metal oxides (e.g., TiO2, Al2O3). For instance, it can react with surface silanol (B1196071) groups on nano-silica. Once anchored, the rest of the molecule, with its 4-methylbenzamide (B193301) tail, extends away from the surface. This organic layer can then be integrated into a polymer matrix, such as polyester (B1180765) or epoxy, through reactions involving the amide group or by physical entanglement. This surface modification improves the dispersion of the inorganic nanoparticles within the polymer matrix and enhances the adhesion between the two phases, leading to superior mechanical and thermal properties of the resulting nanocomposite.

Contribution to Responsive Materials Systems

Responsive materials, or "smart" materials, change their properties in response to environmental stimuli like pH, temperature, or light. oulu.fiitmedicalteam.plcontentstack.com The chemical structure of this compound contains functionalities that can impart such responsiveness.

The primary amine in the ethylenediamine (B42938) portion of the molecule is basic. In an acidic environment (low pH), this amine group becomes protonated (-NH3+). If this compound is incorporated as a side chain or a cross-linker in a hydrogel, this protonation introduces positive charges along the polymer network. The electrostatic repulsion between these charges causes the polymer chains to uncoil and the hydrogel to swell. oulu.fi Conversely, as the pH increases, the amine groups are deprotonated, the electrostatic repulsion diminishes, and the hydrogel collapses, releasing any entrapped substance. This pH-dependent swelling and deswelling behavior is the basis for creating smart systems for applications like controlled drug delivery, where a payload can be released in a specific pH environment within the body. nih.gov

Surface Modification and Interface Chemistry

The ability to precisely control the chemistry of surfaces and interfaces is critical in fields ranging from biomaterials to microelectronics. nih.gov this compound can be employed as a surface modification agent to tailor the surface properties of various substrates. itmedicalteam.pl

The molecule's design allows for a two-part attachment and functionalization process. The aminoethyl "head" can act as an anchor, binding to a substrate surface through covalent bonds, electrostatic interactions, or coordination chemistry. The 4-methylbenzamide "tail" then forms the new outermost surface, presenting a different chemical functionality to the environment.

For example, modifying a metal oxide surface with this molecule could transform a hydrophilic inorganic surface into one that is more organic and potentially more hydrophobic, depending on the surrounding medium. The amide groups and aromatic rings presented at the interface can influence protein adsorption, cell adhesion, or the wetting properties of the surface. Molecular dynamics simulations have shown that the amide group of similar molecules tends to interact strongly with mineral surfaces, dictating the orientation and arrangement of the molecule at the interface. mdpi.com This controlled functionalization is crucial for designing biocompatible implants, sensors with selective binding capabilities, and coatings with specific adhesive or anti-fouling properties.

Computational Materials Science Applied to Benzamide-Containing Assemblies

Computational methods are powerful tools for understanding and predicting the behavior of materials at a molecular level. sigmaaldrich.com Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently applied to study systems containing benzamide functionalities, providing insights that guide experimental design.

Density Functional Theory (DFT) is used to investigate the electronic structure, stability, and reactivity of molecules. bohrium.com For benzamide derivatives, DFT calculations can determine the most stable molecular conformations, predict reaction energies, and analyze how different substituents affect the molecule's properties. researchgate.netresearchgate.net For example, DFT has been used to study the coordination of benzamide with metal ions, revealing that the bond typically forms via the amide oxygen atom, and to calculate the resulting geometry of the complex. e4journal.com

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This allows researchers to model the self-assembly of benzamide-containing molecules into larger structures, such as fibers or sheets, driven by non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov MD simulations of hyperbranched poly(ester amide)s and polyamidoamide dendrimers have provided detailed information on hydrogen bond formation, molecular shape, and the dynamics of these complex macromolecules. nih.govrsc.org These simulations can reveal how molecular architecture influences the final morphology and properties of the material, such as the formation of different polymorphs in benzene-1,3,5-tricarboxamide (B1221032) assemblies. acs.org

Table 2: Application of Computational Methods to Amide-Containing Systems

| Computational Method | System Studied | Key Insights Gained |

| Density Functional Theory (DFT) | Benzamide derivatives, Benzamide-Zinc complexes | Determination of most stable structures, reaction energies, preferred coordination sites (amide oxygen) bohrium.come4journal.com |

| Molecular Dynamics (MD) | Benzene-1,3,5-tricarboxamides (BTAs) | Elucidation of self-assembly mechanisms, relative stability of different hydrogen-bonding patterns (dimers vs. oligomers) nih.gov |

| Molecular Dynamics (MD) | Hyperbranched Poly(ester amide) | Relationship between molecular structure and macroscopic behavior, analysis of intra- and intermolecular hydrogen bonding nih.gov |

| Molecular Dynamics (MD) | Hydrolyzed Polyacrylamide on Molybdenite | Interaction mechanism at interfaces, preferred orientation of amide groups toward the mineral surface mdpi.com |

These computational approaches provide a fundamental understanding of the structure-property relationships in materials incorporating this compound and its analogs, accelerating the design of new and advanced materials.

Perspectives and Emerging Research Avenues

Methodological Advancements in Synthesis and Characterization

The synthesis of N-(2-aminoethyl)-4-methylbenzamide can be approached through established amidation methodologies. A primary route involves the coupling of 4-methylbenzoyl chloride with ethylenediamine (B42938). To achieve mono-acylation and avoid the formation of the bis-amide byproduct, it is crucial to use an excess of ethylenediamine. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base to neutralize the hydrochloric acid generated.

Alternatively, peptide coupling reagents commonly used in organic synthesis offer a high-yield pathway. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) can facilitate the condensation of 4-methylbenzoic acid and ethylenediamine under mild conditions.

Advanced synthetic methodologies are continually emerging. For instance, flow chemistry presents an opportunity for a more controlled, scalable, and safer synthesis. By pumping the reactants through a heated microreactor, reaction times can be significantly reduced, and yields can be optimized.

Characterization of this compound would rely on a suite of standard spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl group, the methylene (B1212753) protons of the ethylenediamine backbone, and the amine and amide protons. The methyl group on the benzene (B151609) ring would appear as a characteristic singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the aromatic carbons (including the quaternary carbon attached to the methyl group), and the aliphatic carbons of the ethylenediamine moiety. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). |

| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight, which can be used to confirm the compound's identity and purity. |

Further characterization could involve single-crystal X-ray diffraction if suitable crystals can be obtained, providing definitive information about its three-dimensional structure and intermolecular interactions in the solid state.

Exploration of Novel Chemical Transformations

The bifunctional nature of this compound, possessing both a primary amine and a secondary amide, opens up a wide array of potential chemical transformations.

The primary amino group is a key site for derivatization. It can readily undergo a variety of reactions:

Schiff Base Formation: Condensation with aldehydes and ketones would yield Schiff bases (imines), which are versatile ligands in coordination chemistry and intermediates in organic synthesis.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides would lead to the formation of more complex amides or sulfonamides, respectively. This allows for the introduction of a wide range of functional groups, potentially modulating the compound's physical and chemical properties.

Nucleophilic Substitution: The amine can act as a nucleophile to open epoxides or displace leaving groups in alkyl halides, enabling the extension of the ethylamine (B1201723) side chain.

Michael Addition: As a nucleophile, the primary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, a useful carbon-carbon bond-forming reaction.

The amide group, while generally less reactive, can also be involved in chemical transformations, such as reduction to a secondary amine using strong reducing agents like lithium aluminum hydride. The aromatic ring provides a platform for electrophilic aromatic substitution reactions, although the reactivity and regioselectivity would be influenced by the activating methyl group and the deactivating amide group.

Theoretical Insights into Reactivity and Self-Organization

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure and reactivity of this compound. DFT calculations can be employed to determine key properties that govern its chemical behavior. mdpi.com

Key Theoretical Descriptors:

| Property | Significance |

| HOMO-LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial indicators of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the primary amine's nitrogen and the amide's oxygen would be electron-rich sites, while the amide proton and amine protons would be electron-poor. |

| Atomic Charges | Calculation of partial atomic charges can quantify the reactivity of specific atoms, further refining the predictions from MEP maps. |

The presence of both a hydrogen bond donor (the amine and amide N-H groups) and a hydrogen bond acceptor (the amide C=O group) makes this compound an excellent candidate for self-organization and the formation of supramolecular structures. By analogy with similar compounds like N-(2-aminoethyl)-2-hydroxybenzamide, it is expected to form intermolecular hydrogen bonds. These interactions can lead to the self-assembly of molecules into well-defined architectures such as chains, sheets, or more complex three-dimensional networks in the solid state. These non-covalent interactions are fundamental in crystal engineering and the design of new materials.

Potential for Integration into Advanced Chemical Technologies

The specific combination of a benzamide (B126) moiety and a primary amine suggests several avenues for the application of this compound in advanced technologies.

Coordination Chemistry and Materials Science: The ethylenediamine-like side chain is a classic bidentate ligand capable of chelating to metal ions. This could enable its use as a building block for metal-organic frameworks (MOFs) or other coordination polymers. By analogy, the related compound N,N-diethyl-3-methylbenzamide (DEET) has been shown to act as a solvent in MOF synthesis. osti.gov Such materials have applications in gas storage, separation, and catalysis.

Polymer Chemistry: The primary amine allows this molecule to be incorporated into polymer backbones. For example, it could serve as a monomer in the synthesis of polyamides or polyimides, potentially imparting specific properties like thermal stability or modified solubility due to the 4-methylbenzamide (B193301) group.

Pharmaceutical and Agrochemical Synthesis: Benzamide derivatives are common scaffolds in bioactive molecules. The primary amine serves as a convenient handle for further functionalization, making this compound a potentially valuable intermediate in the synthesis of more complex molecules with desired biological activities.

While dedicated research on this compound is still emerging, the foundational principles of organic chemistry and materials science point towards a compound of considerable interest. Future research will undoubtedly uncover specific applications that leverage its unique structural and electronic properties.

Q & A

Q. What are the standard synthetic routes for N-(2-aminoethyl)-4-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-methylbenzoic acid derivatives with 1,2-diaminoethane. Key steps include:

- Activation : Convert 4-methylbenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride .

- Amide Formation : React the acyl chloride with 1,2-diaminoethane in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Catalysts like N,N-diisopropylethylamine (DIPEA) enhance nucleophilic attack .

- Optimization : Yield improvements (e.g., 70–90%) are achieved by controlling temperature (0–25°C), stoichiometric ratios (1:1.2 acyl chloride:amine), and solvent polarity. Purification via column chromatography or recrystallization is standard .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm amide bond formation (δ ~7.8–8.0 ppm for aromatic protons, δ ~3.4 ppm for -NH-CH₂- groups) and rule out unreacted starting materials .

- HPLC/MS : Verify purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z ~207 for C₁₀H₁₄N₂O) .

- TGA/DSC : Assess thermal stability (decomposition >250°C) and phase transitions, critical for storage and application studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

- Methodological Answer : Conflicting NMR or MS data may arise from tautomerism or solvent effects. Strategies include:

- Cross-Validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize proton exchange interference in amine regions .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic or ethylenediamine moieties .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Design assays based on structural analogs (e.g., benzamides with anti-inflammatory or anticancer activity):

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorometric assays .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .

- SAR Studies : Modify substituents (e.g., methyl, aminoethyl) to correlate structure with activity .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Common issues and solutions:

- Intermediate Stability : Protect the amino group with tert-butoxycarbonyl (Boc) during coupling steps to prevent side reactions .

- Catalyst Screening : Test palladium-based catalysts for Suzuki-Miyaura cross-coupling in heterocyclic derivatives .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for solubility and reaction homogeneity .

Q. How does hydrolysis of this compound under varying conditions affect its stability?

- Methodological Answer : Hydrolysis pathways depend on pH and temperature:

| Condition | Products | Yield | Reference |

|---|---|---|---|

| 6 M HCl, reflux | 4-methylbenzoic acid + ethylenediamine | 90% | |

| 0.1 M NaOH, 60°C | 4-methylbenzamide + ethanolamine | 75% | |

| Stability studies recommend pH 5–7 buffers for long-term storage . |

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the biological activity of benzamide derivatives?

- Methodological Answer : Discrepancies often stem from assay variability or structural nuances. Mitigation steps:

- Standardize Protocols : Use identical cell lines, incubation times, and controls .

- Meta-Analysis : Compare data across analogs (e.g., N-(3-iodophenyl)-4-methylbenzamide shows iodine-enhanced bioactivity vs. non-halogenated analogs) .

- Computational Modeling : Perform docking studies to predict binding affinities and validate experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.